Fmrfamide

Übersicht

Beschreibung

Es wurde erstmals in der Amerikanischen Venusmuschel (Mercenaria mercenaria) identifiziert und ist für seine Rolle bei der Regulierung der Herzaktivität bekannt . Dieses Tetrapeptid besteht aus den Aminosäuren Phenylalanin, Methionin, Arginin und Phenylalanin und kommt in verschiedenen Wirbellosen vor, darunter Insekten, Nematoden, Weichtiere und Ringelwürmer .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

FMRFamid kann mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Die Synthese beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure, die an der Aminogruppe geschützt ist, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminogruppe wird entfernt, um die Kupplung der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste geschützte Aminosäure wird unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) oder Benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphat (BOP) an die wachsende Kette angehängt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von FMRFamid kann die großtechnische SPPS oder die rekombinante DNA-Technologie umfassen. Bei der rekombinanten DNA-Technologie wird das Gen, das für FMRFamid kodiert, in ein geeignetes Expressionssystem, z. B. Escherichia coli, eingefügt, das dann das Peptid produziert. Das Peptid wird anschließend mit chromatographischen Verfahren gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

FMRFamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

Coupling: The next protected amino acid is added to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FMRFamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest in FMRFamid kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können verwendet werden, um Methioninreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können verwendet werden, um Disulfidbrücken zu reduzieren.

Substitution: Aminosäuresubstitution kann mit Hilfe der site-directed Mutagenese in der rekombinanten DNA-Technologie erreicht werden.

Wichtige gebildete Produkte

Oxidation: Methioninsulfoxid und Methioninsulfon.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Verschiedene Analoga von FMRFamid mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Neuromodulatory Functions

FMRFamide and its related peptides (FaRPs) are known for their powerful neuromodulatory actions in both central and peripheral nervous systems.

- Molluscan Studies : In the freshwater snail Helisoma, this compound was found to modulate synaptic transmission at the salivary gland, suppressing spontaneous rhythmic activity. It acted by hyperpolarizing gland cells, thus reducing excitatory postsynaptic potentials (EPSPs) induced by neuron 4 of the buccal ganglion .

- Mammalian Studies : Immunohistochemical studies have revealed the presence of this compound-related peptides in the dorsal root ganglia (DRG) and gastrointestinal tract of adult mice, suggesting a role in sensory signaling and gut motility .

Muscle Contraction Regulation

This compound has been implicated in regulating visceral muscle contractions across various organisms.

- Insect Models : Research on the Tenebrio molitor beetle demonstrated that FMRF6, a synthetic this compound analog, affected contraction frequencies of different visceral organs. For instance, it caused a significant increase in hindgut contraction frequency while exerting a cardioinhibitory effect at higher concentrations .

- Drosophila Studies : In Drosophila, this compound-related peptides were shown to enhance muscle contractions at the larval neuromuscular junction by modulating synaptic transmission. This suggests that these peptides may act as neurohormones to facilitate muscle activity during locomotion .

Therapeutic Implications

The potential therapeutic applications of this compound extend into pharmacology and medicine.

- Pain Modulation : this compound has been shown to modulate acid-sensing ion channels (ASICs), which are involved in nociception. This modulation could provide insights into developing pain management therapies targeting these channels .

- Gastrointestinal Disorders : Given its role in regulating gut motility, this compound-related peptides may hold promise for treating gastrointestinal disorders where motility is disrupted, such as irritable bowel syndrome (IBS).

Data Summary Table

Wirkmechanismus

FMRFamide exerts its effects by binding to specific receptors, such as G-protein-coupled receptors (GPCRs) and this compound-gated sodium channels (FaNaCs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. For example, in the hard clam, this compound increases the force and frequency of the heartbeat by increasing cytoplasmic cyclic adenosine monophosphate (cAMP) levels . In other invertebrates, it modulates muscle contractions and other cellular functions through similar mechanisms .

Vergleich Mit ähnlichen Verbindungen

FMRFamid gehört zu einer größeren Familie von FMRFamid-verwandten Peptiden (FaRPs), die die gemeinsame -RFamid-Sequenz am C-Terminus teilen. Ähnliche Verbindungen sind:

Neuropeptid F (NPF): Ist an der Regulierung des Fressverhaltens und des Energiestoffwechsels beteiligt.

Kurzes Neuropeptid F (sNPF): Spielt eine Rolle bei Wachstum und Entwicklung.

Myosuppressine: Hemmen Muskelkontraktionen.

Sulfakine: Regulieren die Darmmotilität und das Fressverhalten.

FMRFamid ist einzigartig in seiner Fähigkeit, neben GPCRs auch direkt Natriumkanäle (FaNaCs) zu aktivieren, was es von anderen FaRPs unterscheidet, die hauptsächlich über GPCRs wirken .

Biologische Aktivität

FMRFamide, a neuropeptide first isolated from the nervous system of the mollusk Aplysia californica, has garnered significant attention due to its diverse biological activities across various invertebrate species. This article delves into the biological activity of this compound, exploring its roles in neuromuscular signaling, immune response modulation, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its C-terminal sequence Phe-Met-Arg-Phe-amide. It belongs to a broader class of neuropeptides known as this compound-related peptides (FaRPs), which are implicated in numerous physiological processes, including muscle contraction, neurotransmission, and immune responses. The signaling mechanisms of this compound primarily involve G protein-coupled receptors and ion channels.

Neuromuscular Activity

Excitation-Contraction Coupling

In studies involving Drosophila melanogaster, this compound has been shown to enhance muscle contraction strength through modulation of synaptic transmission at the neuromuscular junction (NMJ). Specifically, the Drosophila this compound gene encodes multiple neuropeptides that act as excitatory signals, increasing the amplitude of excitatory junctional currents. For instance, DPKQDthis compound significantly elevated synaptic efficacy, demonstrating a peak enhancement of 151% over baseline within three minutes of application at a concentration of 0.1 µM .

Mechanistic Insights

The mechanism underlying these effects involves both direct activation of ion channels and modulation of intracellular signaling pathways. In Helix aspersa, this compound induces depolarization by activating amiloride-sensitive Na+ channels, suggesting a direct role in neuronal excitability . Furthermore, research indicates that this compound can influence muscle performance through various signaling pathways that involve cyclic AMP (cAMP) and protein kinase A (PKA) activation .

Immune Modulation

Recent findings have highlighted the role of this compound in modulating immune responses. In Sepiella japonica, this compound has been identified as an inhibitor of nitric oxide (NO) production during immune reactions. This inhibitory effect appears to be mediated through interactions with nitric oxide synthase (NOS), with evidence showing that knocking down this compound precursor mRNA leads to significant upregulation of NOS mRNA . Moreover, administration of this compound in inflammatory models resulted in a marked reduction in NO levels in a dose-dependent manner, suggesting its potential as a feedback regulator in immune responses .

Comparative Peptidomics

A comparative analysis of peptidomic profiles across different species has revealed that this compound and its analogs exhibit varied biological activities depending on the organism. For example, while some peptides derived from the this compound precursor enhance muscle contractions in Drosophila, others may exert inhibitory effects on pharyngeal activity in Caenorhabditis elegans . This diversity underscores the evolutionary significance and functional redundancy of this compound-related peptides across different taxa.

Case Studies and Research Findings

Eigenschaften

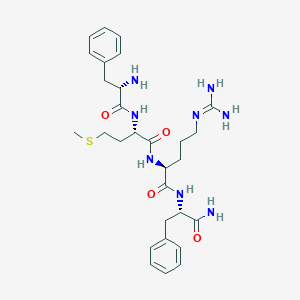

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-70-1 | |

| Record name | Fmrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of FMRFamide?

A1: this compound exerts its effects by binding to specific receptors. In invertebrates, these receptors are primarily ligand-gated ion channels, specifically sodium channels known as this compound-gated sodium channels (FaNaCs) []. Upon binding, these channels open, allowing an influx of sodium ions into the cell, leading to depolarization and neuronal excitation [, ].

Q2: Does this compound only activate excitatory pathways?

A2: While this compound often has excitatory effects, it can also modulate potassium channels, leading to hyperpolarization and neuronal inhibition [, , ]. For instance, in Aplysia neurons, this compound can enhance a potassium current similar to the S-current, which is typically suppressed by serotonin [, ].

Q3: How does this compound's modulation of ion channels translate into physiological effects?

A3: this compound's modulation of ion channels influences various physiological processes. For example, in mollusks, it plays a role in cardiac activity, muscle contraction, and modulation of synaptic transmission [, , , , ]. In insects, it has been implicated in the control of heart rate, gut motility, and possibly development and reproduction [, ].

Q4: Does this compound always act directly on ion channels?

A4: While this compound primarily acts on ligand-gated ion channels in invertebrates, research suggests it might also utilize second messenger systems in some instances [, ]. For example, in Aplysia, evidence points towards the involvement of a G-protein in mediating this compound's effects on potassium currents [].

Q5: Are there differences in how this compound acts in vertebrates compared to invertebrates?

A5: While invertebrate this compound receptors are primarily ligand-gated ion channels, the receptors in vertebrates are less well-characterized. There is evidence suggesting this compound might interact with mammalian opioid systems, potentially acting as an endogenous anti-opiate [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C33H46N8O7. Its molecular weight is 650.77 g/mol.

Q7: How does modifying the structure of this compound affect its activity?

A7: Structural modifications to this compound significantly influence its potency and selectivity. For example, substituting phenylalanine with leucine in the second position (FLRFamide) often retains activity but may exhibit altered potency at certain receptors [, ]. Modifying the C-terminal amide group generally abolishes activity [].

Q8: Are there examples of this compound analogs with distinct pharmacological profiles?

A8: Yes, the heptapeptide GDPFLRFamide, found in some mollusks, displays different potencies and sometimes opposing effects compared to this compound. This suggests the presence of distinct receptor subtypes for these peptides [, ].

Q9: What experimental models are used to study this compound's effects?

A9: Research on this compound utilizes various models, including isolated organs (e.g., hearts, muscles) [, ], individual neurons in culture [, ], and whole animal studies [, ]. These models help elucidate the diverse physiological roles of this compound and its analogs.

Q10: Are there specific behaviors in animals linked to this compound signaling?

A10: Yes, studies suggest this compound might be involved in regulating behaviors like feeding and locomotion in mollusks []. In rats, this compound injected intracerebroventricularly has been shown to affect immobility time in the forced swim test, potentially through modulation of brain monoamines [].

Q11: What are some crucial tools and techniques used in this compound research?

A11: Key tools include:

- Electrophysiology: Techniques like voltage-clamp and patch-clamp are vital for studying this compound's effects on ion channels and neuronal activity [, , , , ].

- Molecular Biology: Gene cloning, sequencing, and in situ hybridization help identify and localize this compound receptors and study their expression patterns [, , , ].

- Immunohistochemistry: This technique allows visualization of this compound-containing neurons and their projections in tissues and organs [, , , , ].

- Mass Spectrometry: Helps identify and quantify this compound and related peptides in tissues, providing insights into their processing and distribution [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.